UNC1062

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

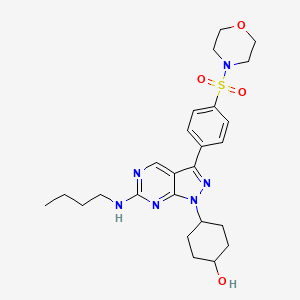

4-[6-(butylamino)-3-(4-morpholin-4-ylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O4S/c1-2-3-12-26-25-27-17-22-23(29-31(24(22)28-25)19-6-8-20(32)9-7-19)18-4-10-21(11-5-18)36(33,34)30-13-15-35-16-14-30/h4-5,10-11,17,19-20,32H,2-3,6-9,12-16H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAPXWSYROPAEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C2C(=NN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350549-36-8 | |

| Record name | UNC-1062 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350549368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNC-1062 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7755XP5Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of UNC1062

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive technical overview of UNC1062, a potent and selective small-molecule inhibitor of the MERTK receptor tyrosine kinase. It details its mechanism of action, cellular effects, and the key experimental protocols used for its characterization.

Executive Summary

This compound is a pyrazolopyrimidine sulfonamide that acts as a highly potent and selective inhibitor of MER proto-oncogene tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] Abnormal activation of MERTK is implicated in the oncogenesis of numerous cancers, including leukemia, non-small cell lung cancer (NSCLC), and glioblastoma.[1][2][3] this compound exerts its anti-tumor effects by binding to the ATP pocket of the MERTK kinase domain, inhibiting its auto-phosphorylation and subsequently blocking downstream pro-survival signaling pathways.[4][5] This inhibition leads to decreased cell proliferation, induction of apoptosis, and reduced colony formation in MERTK-dependent cancer cells.[1][2][4] Its high potency and selectivity for MERTK over other TAM kinases make this compound a significant tool for cancer research and a promising candidate for further drug development.[1]

Core Mechanism of Action

The primary mechanism of action of this compound is the direct, competitive inhibition of the MERTK kinase domain. MERTK, like other receptor tyrosine kinases, is activated upon binding of its ligands, such as Growth Arrest-Specific 6 (GAS6) and Protein S, which induces receptor dimerization and subsequent auto-phosphorylation of specific tyrosine residues within its intracellular domain.[4][5][6] This phosphorylation event creates docking sites for downstream signaling molecules, initiating cascades that promote cell survival, proliferation, and migration.[4][5]

This compound is designed to occupy the adenine (ATP-binding) pocket of the MERTK kinase domain.[4][5] By competitively blocking the binding of ATP, this compound prevents the transfer of the gamma-phosphate group required for auto-phosphorylation, effectively inactivating the kinase.[4][5] This cessation of MERTK signaling leads to the downstream anti-neoplastic effects observed in various cancer models.

References

- 1. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scholarly Article or Book Chapter | this compound, a new and potent Mer inhibitor | ID: 5m60r033c | Carolina Digital Repository [cdr.lib.unc.edu]

- 4. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. Therapeutic targeting of the functionally elusive TAM receptor family - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of UNC1062: A Potent and Selective MERTK Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Receptor Tyrosine Kinase (RTK) MERTK, a member of the TAM (Tyro3, Axl, MERTK) family, has emerged as a significant target in oncology.[1] Aberrant activation of MERTK is implicated in the pathogenesis of numerous human cancers, including acute lymphoblastic and myeloid leukemia, non-small cell lung cancer, and glioblastoma.[1][2][3] This has spurred the development of small molecule inhibitors aimed at attenuating its pro-oncogenic signaling. UNC1062, a pyrazolopyrimidine sulfonamide, was identified as a highly potent and selective inhibitor of MERTK.[1] This whitepaper provides a comprehensive technical overview of the discovery of this compound, including its biochemical and cellular activity, and the experimental methodologies employed in its characterization. Due to its poor pharmacokinetic properties which precluded in vivo studies, this guide also discusses the in vivo efficacy and pharmacokinetic profiles of its analogs, UNC569 and UNC2025, to provide a broader context for MERTK inhibition in preclinical models.[1][4]

MERTK Signaling Pathway

MERTK signaling is initiated by the binding of its ligands, such as Gas6 and Protein S, leading to receptor dimerization and autophosphorylation.[5][6] This triggers a cascade of downstream signaling events that promote cell survival, proliferation, and migration, while inhibiting apoptosis. Key pathways activated by MERTK include the PI3K/Akt and MAPK/ERK pathways.[5][6] The inhibition of MERTK is a promising therapeutic strategy to counteract these pro-tumorigenic effects.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs, UNC569 and UNC2025.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Reference |

| MERTK IC50 | 1.1 nM | [1] |

| MERTK Ki | 0.33 nM | [1] |

| Axl IC50 | 86 nM | [1] |

| Tyro3 IC50 | 40 nM | [1] |

| Cellular MERTK Phosphorylation IC50 (697 cells) | 6.4 nM | [1] |

| hERG activity | No significant activity | [1] |

Table 2: In Vivo Efficacy of MERTK Inhibitors

| Compound | Model | Dosing | Key Findings | Reference |

| UNC569 | Zebrafish T-ALL model | 4 µM in water for 2 weeks | >50% reduction in tumor burden | [6] |

| UNC2025 | Mouse B-ALL xenograft (697 cells) | Oral gavage | Dose-dependent decrease in tumor burden, 2-fold increase in median survival | [8] |

| UNC2025 | Patient-derived AML xenograft | Oral gavage | Disease regression | [8] |

Table 3: Pharmacokinetic Properties of MERTK Inhibitors in Mice

| Compound | Parameter | Value | Reference |

| UNC569 | Systemic Clearance | 19.5 mL/min/kg | [9] |

| Volume of Distribution (Vss) | 5.83 L/kg | [9] | |

| Oral Bioavailability | 57% | [9] | |

| UNC2025 | Half-life | 3.8 hours | [8] |

| Oral Bioavailability | 100% | [8] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MERTK Kinase Inhibition Assay (Microfluidic Capillary Electrophoresis - MCE)

This assay was utilized to determine the in vitro potency of this compound against MERTK.

Materials:

-

384-well polypropylene microplate

-

Recombinant human MERTK enzyme

-

5-FAM-EFPIYDFLPAKKK-CONH2 peptide substrate

-

ATP

-

Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1.0 mM DTT, 0.01% Triton X-100, 0.1% BSA

-

Stop Solution: 70 mM EDTA

-

LabChip EZ Reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add 2.0 nM MERTK enzyme.

-

Add the this compound dilutions to the wells.

-

Initiate the kinase reaction by adding 1.0 µM peptide substrate and 5.0 µM ATP (at the Km for MERTK). The final reaction volume is 50 µL.

-

Incubate the plate for 180 minutes at room temperature.

-

Terminate the reaction by adding 20 µL of Stop Solution.

-

Analyze the separation of phosphorylated and unphosphorylated substrate peptides on a LabChip EZ Reader.

-

For determining the Ki for tight-binding inhibitors like this compound, the Morrison equation is used to fit the data.[1]

Cellular MERTK Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit MERTK autophosphorylation in a cellular context.

Materials:

-

Human pre-B leukemia 697 cells

-

This compound

-

Pervanadate (phosphatase inhibitor)

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM EDTA, 10% glycerol, 1% Triton X-100, supplemented with protease inhibitors.

-

Anti-MERTK antibody for immunoprecipitation

-

Anti-phosphotyrosine antibody

-

Anti-MERTK antibody for western blotting

-

Protein A/G agarose beads

-

SDS-PAGE gels and western blotting apparatus

Procedure:

-

Culture 697 cells in suspension.

-

Treat the cells with varying concentrations of this compound for 1 hour.

-

Add pervanadate to the cultures for 3 minutes to stabilize the phosphorylated form of MERTK.[1]

-

Harvest the cells and lyse them in ice-cold Cell Lysis Buffer.

-

Clarify the cell lysates by centrifugation.

-

Immunoprecipitate MERTK from the lysates by incubating with an anti-MERTK antibody overnight at 4°C, followed by the addition of Protein A/G agarose beads for 1-3 hours.

-

Wash the beads several times with lysis buffer.

-

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Probe the membrane with anti-phosphotyrosine and anti-MERTK antibodies to detect phosphorylated and total MERTK, respectively.

-

Visualize the protein bands using an appropriate detection system.

Soft Agar Colony Formation Assay

This assay evaluates the effect of this compound on the anchorage-independent growth of cancer cells.

Materials:

-

Cancer cell lines (e.g., BT-12, A549, Colo699)

-

This compound

-

Complete cell culture medium

-

Agar

-

6-well plates

Procedure:

-

Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.

-

Harvest and resuspend the cancer cells in complete medium.

-

Mix the cell suspension with 0.35% agar in complete medium containing either this compound at the desired concentration or vehicle control.

-

Plate this cell-agar mixture on top of the base layer.

-

Incubate the plates at 37°C in a humidified incubator.

-

Refresh the medium containing this compound or vehicle control twice weekly.

-

After 2-3 weeks, stain the colonies with crystal violet and count them.

Visualizations

Experimental Workflow for this compound Discovery and Characterization

Logical Relationship of this compound and its Analogs

Conclusion

This compound is a potent and selective small molecule inhibitor of MERTK with significant in vitro and cellular activity.[1] While its unfavorable pharmacokinetic profile limited its progression into in vivo studies, the discovery of this compound was a critical step in the development of MERTK inhibitors.[1][4] The subsequent characterization of its analogs, UNC569 and UNC2025, which possess improved drug-like properties and demonstrate in vivo efficacy, validates MERTK as a promising therapeutic target in oncology.[6][8][9] This technical guide provides a comprehensive resource for researchers in the field of drug discovery and development, offering detailed insights into the evaluation of this important class of kinase inhibitors.

References

- 1. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor | RTI [rti.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neeveslab.com [neeveslab.com]

- 6. UNC569, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ulab360.com [ulab360.com]

- 8. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

UNC1062: A Potent and Selective Mer Tyrosine Kinase Inhibitor

An In-depth Technical Guide on its Core Function, Mechanism of Action, and Experimental Validation

Introduction

UNC1062 is a novel, potent, and selective small molecule inhibitor of Mer tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] Abnormal activation of Mer kinase is implicated in the oncogenesis of numerous human cancers, including acute lymphoblastic and myeloid leukemia, non-small cell lung cancer, and glioblastoma.[1][2] this compound exhibits significant potential as a therapeutic candidate by effectively suppressing Mer-driven oncogenic signaling. This document provides a comprehensive overview of the core function, mechanism of action, and key experimental findings related to this compound.

Core Function and Mechanism of Action

The primary function of this compound is to inhibit the kinase activity of Mer.[1][2] It belongs to a family of pyrazolopyrimidine sulfonamides and exerts its inhibitory effect by occupying the adenine pocket of the Mer kinase domain.[3][4] This competitive inhibition prevents the autophosphorylation of Mer, a critical step in its activation.[2][3][5]

Upon binding of its ligands, such as growth arrest-specific 6 (GAS6) and protein S, Mer kinase undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell survival, proliferation, and inhibition of apoptosis.[3][4] By blocking Mer phosphorylation, this compound effectively abrogates these downstream signals.

Signaling Pathway

The inhibitory action of this compound on Mer kinase directly impacts key downstream signaling pathways, notably the PI3K/AKT and RAS/MEK/ERK pathways. Treatment with this compound leads to a reduction in the phosphorylation of AKT and extracellular signal-regulated kinase (ERK), both of which are crucial for cell growth and survival.[3][6]

Caption: this compound inhibits Mer kinase phosphorylation, blocking downstream AKT and ERK signaling.

Quantitative Data

The potency and selectivity of this compound have been quantified in various assays.

| Parameter | Value | Cell Line/Assay | Reference |

| Mer Kinase Inhibition (IC50) | 1.1 nM | Kinase Assay | [1][2] |

| Mer Phosphorylation Inhibition (IC50) | 6.4 nM | 697 human pre-B leukemia cells | [5] |

| Ki | 0.33 nM | Kinase Assay | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

Mer Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting Mer kinase activity.

Methodology:

-

The inhibition of Mer kinase by this compound was measured using the Morrison Tight-Binding Method in a Mobility Shift Assay (MCE).[5]

-

Reactions were conducted in a 384-well polypropylene microplate with a final volume of 80 μL.

-

The reaction buffer contained 50 mM HEPES (pH 7.4), 10 mM MgCl2, and other necessary components for the kinase reaction.[5]

-

Varying concentrations of this compound were pre-incubated with the Mer kinase enzyme.

-

The kinase reaction was initiated by the addition of ATP and a peptide substrate.

-

The reaction was allowed to proceed for a specified time at a controlled temperature.

-

The reaction was stopped, and the phosphorylated and unphosphorylated peptides were separated and quantified using capillary electrophoresis.

-

The IC50 value was calculated by fitting the dose-response curve to a standard four-parameter logistic equation.

Western Blot Analysis of Mer Phosphorylation

Objective: To assess the effect of this compound on Mer phosphorylation in live cells.

Methodology:

-

Human pre-B leukemia 697 cells were cultured in suspension.[5]

-

Cells were treated with various concentrations of this compound for 1 hour.[5]

-

To stabilize the phosphorylated form of Mer, a phosphatase inhibitor (e.g., pervanadate) was added to the cultures for a short duration (e.g., 3 minutes).[5]

-

Cells were harvested and lysed to prepare whole-cell lysates.

-

Mer protein was immunoprecipitated from the lysates using an anti-Mer antibody.[5]

-

The immunoprecipitated proteins were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was probed with antibodies specific for phosphorylated Mer and total Mer protein.[5]

-

The resulting bands were visualized and quantified to determine the relative levels of phospho-Mer and total Mer.[5]

Caption: Workflow for assessing this compound's effect on Mer phosphorylation via Western Blot.

Soft Agar Colony Formation Assay

Objective: To evaluate the functional anti-tumor effects of this compound on cancer cell growth in an anchorage-independent manner.

Methodology:

-

Tumor cell lines such as BT-12 rhabdoid tumor cells, A549, and Colo699 non-small cell lung cancer cells were used.[5]

-

A base layer of agar in culture medium was prepared in culture plates.

-

Cells were suspended in a top layer of soft agar containing either this compound (e.g., 1.0 μM) or a vehicle control.[5]

-

This cell suspension was overlaid on the base agar layer.

-

The cultures were maintained for a period of time (e.g., 2-3 weeks), with the medium and this compound being refreshed periodically (e.g., twice or three times a week).[5]

-

At the end of the incubation period, colonies were stained (e.g., with crystal violet) and counted.[5]

-

The number and size of colonies in the this compound-treated group were compared to the vehicle control group.

In Vivo and Clinical Significance

This compound has demonstrated significant anti-tumor activity in cellular models. Its ability to inhibit Mer phosphorylation and subsequent colony formation in soft agar highlights its potential as a cancer therapeutic.[1][2][5] Furthermore, this compound does not exhibit significant hERG activity, which is a favorable characteristic for drug development, reducing the risk of cardiac side effects.[1][2] In acute myeloid leukemia (AML) cells, this compound has been shown to suppress cell growth and induce apoptosis, particularly in cell lines with constitutively phosphorylated MERTK.[3][6] These findings underscore the promise of this compound as a candidate for further preclinical and clinical development for the treatment of Mer-driven cancers.[2]

References

- 1. Scholarly Article or Book Chapter | this compound, a new and potent Mer inhibitor | ID: 5m60r033c | Carolina Digital Repository [cdr.lib.unc.edu]

- 2. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of MERTK and Their Inhibition by UNC1062

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC1062 is a potent and selective small molecule inhibitor of MER proto-oncogene tyrosine kinase (MERTK), a receptor tyrosine kinase (RTK) belonging to the TAM (Tyro3, Axl, Mer) family.[1][2][3] Aberrant MERTK signaling is implicated in the pathogenesis of numerous human cancers, including acute myeloid leukemia (AML), non-small cell lung cancer, and glioblastoma.[1][2][3] This technical guide provides a comprehensive overview of the core downstream signaling pathways regulated by MERTK and consequently inhibited by this compound. It details the molecular cascades, presents quantitative data on the inhibitory effects of this compound, outlines key experimental protocols for studying MERTK inhibition, and provides visual representations of the signaling networks.

Introduction to MERTK Signaling

MERTK is a critical regulator of various cellular processes, including cell survival, proliferation, migration, and efferocytosis (the clearance of apoptotic cells).[4][5][6] Its signaling is initiated by the binding of its ligands, such as Growth Arrest-Specific 6 (GAS6) and Protein S, which leads to receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[5][7][8] This autophosphorylation creates docking sites for various downstream effector and adaptor proteins, thereby initiating a cascade of intracellular signaling events.[6] In cancer, the overexpression or constitutive activation of MERTK leads to the sustained activation of pro-survival and proliferative pathways, contributing to tumorigenesis and therapeutic resistance.[4][9]

Core Downstream Signaling Pathways Inhibited by this compound

This compound exerts its anti-cancer effects by inhibiting the kinase activity of MERTK, thereby blocking the phosphorylation of MERTK itself and the subsequent activation of its downstream signaling pathways.[7][8] The two primary signaling cascades affected are the PI3K/AKT and MAPK/ERK pathways.

The PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and proliferation. Upon MERTK activation, it can recruit and activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a plethora of downstream targets to promote cell survival and inhibit apoptosis.

Studies have shown that treatment with this compound leads to a significant reduction in the phosphorylation of AKT in cancer cell lines.[7][8][9] This inhibition of AKT activation is a key mechanism through which this compound induces apoptosis in cancer cells.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. MERTK activation can lead to the activation of the RAS/RAF/MEK/ERK cascade. This pathway culminates in the phosphorylation and activation of ERK1/2, which then translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell cycle progression and proliferation.

Treatment of cancer cells with this compound has been demonstrated to decrease the phosphorylation of ERK, indicating a blockade of this pro-proliferative pathway.[7][8][9]

Other MERTK-Regulated Pathways

Besides the PI3K/AKT and MAPK/ERK pathways, MERTK signaling influences other important cellular processes:

-

STAT Signaling: MERTK has been shown to regulate the activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are involved in cytokine signaling and immune regulation.[4]

-

FAK/RhoA Signaling: MERTK can also influence cell migration and invasion through the regulation of Focal Adhesion Kinase (FAK) and the RhoA GTPase.[4]

-

NF-κB Signaling: In certain cellular contexts, MERTK signaling has been shown to modulate the activity of the NF-κB pathway, a key regulator of inflammation and cell survival.[10]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on MERTK and its downstream signaling, as well as its functional consequences in cancer cells.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Kinase Assay) | 1.1 nM | Recombinant MERTK | [3] |

| IC50 (Cell-based Phospho-MERTK) | 6.4 nM | 697 human pre-B leukemia cells | [11] |

| Ki (Inhibitor Constant) | 0.33 nM | Recombinant MERTK | [11] |

Table 1: Biochemical and Cellular Potency of this compound against MERTK.

| Cell Line | Treatment | Effect on Phosphorylation | Reference |

| OCI/AML5 and TMD7 (AML) | This compound (2 µM, 24h) | Reduced p-MERTK, p-AKT, p-ERK | [8] |

| SNU-638 (Gastric Cancer) | RXDX-106 (MERTK inhibitor) | Reduced p-MERTK, p-Axl, p-ERK, p-AKT | [12] |

| Human Monocyte-Derived Macrophages | Gas6 (MERTK activator) | Increased p-MERTK, p-ERK1/2; Decreased p-CaMKII | [13] |

Table 2: Effect of MERTK Inhibition on Downstream Signaling Molecules.

| Cell Line | Assay | Treatment | Result | Reference |

| BT-12 (Rhabdoid tumor) | Colony Formation | 1.0 µM this compound | Inhibition of colony formation | [11] |

| A549 and Colo699 (NSCLC) | Colony Formation | This compound | Inhibition of colony formation | [11] |

| OCI/AML5 and TMD7 (AML) | Apoptosis Assay | This compound (2 µM, 48h) | Increased Annexin-V positive fraction | [8] |

| Four AML cell lines | Cell Growth Assay | This compound | Dose-dependent suppression of growth | [7] |

Table 3: Functional Effects of this compound on Cancer Cells.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to study the effects of this compound on MERTK signaling.

Western Blotting for Phosphorylated Proteins

Objective: To determine the effect of this compound on the phosphorylation status of MERTK, AKT, and ERK.

Methodology:

-

Cell Culture and Treatment: Culture cancer cells (e.g., OCI/AML5, TMD7) to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[8]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-MERTK, total MERTK, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) detection system.

Immunoprecipitation of MERTK

Objective: To specifically analyze the phosphorylation of MERTK.

Methodology:

-

Cell Lysis: Lyse treated and untreated cells as described for western blotting.

-

Immunoprecipitation: Incubate cell lysates with an anti-MERTK antibody overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 2-4 hours.

-

Washing and Elution: Pellet the beads by centrifugation, wash several times with lysis buffer, and then elute the immunoprecipitated proteins by boiling in SDS sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against phosphotyrosine and total MERTK.[11]

Colony Formation Assay (Soft Agar Assay)

Objective: To assess the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

Methodology:

-

Base Agar Layer: Prepare a base layer of 0.5-0.7% agar in culture medium in 6-well plates.

-

Cell Suspension: Resuspend cancer cells (e.g., BT-12, A549) in a top layer of 0.3-0.4% agar in culture medium containing this compound or vehicle control.

-

Plating: Gently overlay the cell suspension onto the solidified base agar layer.

-

Incubation and Feeding: Incubate the plates at 37°C in a humidified incubator. Add fresh medium containing this compound or vehicle control to the top of the agar every 2-3 days.

-

Staining and Counting: After 2-3 weeks, stain the colonies with crystal violet and count them using a microscope.[11]

Cell Viability Assay (e.g., CellTiter-Glo)

Objective: To measure the effect of this compound on the viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

-

Treatment: After allowing the cells to attach overnight, treat them with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).

-

Lysis and Luminescence Measurement: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Data Analysis: Measure the luminescence using a plate reader and calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[12]

Visualizing the Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the MERTK downstream signaling pathways and the point of inhibition by this compound.

Caption: MERTK downstream signaling pathways and this compound inhibition.

Caption: General experimental workflow for studying this compound effects.

Conclusion

This compound is a valuable tool for both basic research and as a potential therapeutic agent. Its potent and selective inhibition of MERTK provides a clear mechanism for its anti-cancer activity through the blockade of key downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK cascades. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of MERTK in disease and to explore the therapeutic potential of MERTK inhibitors like this compound. Further research will continue to delineate the intricate network of MERTK signaling and refine the strategies for its therapeutic targeting.

References

- 1. "Elucidating the Signalling Pathway of Mer Tyrosine Kinase Receptor in " by Ekenedelichukwu Azu [ir.lib.uwo.ca]

- 2. Scholarly Article or Book Chapter | this compound, a new and potent Mer inhibitor | ID: 5m60r033c | Carolina Digital Repository [cdr.lib.unc.edu]

- 3. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are MerTK modulators and how do they work? [synapse.patsnap.com]

- 6. MERTK | Abcam [abcam.com]

- 7. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MerTK inhibition by RXDX-106 in MerTK activated gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MerTK signaling in macrophages promotes the synthesis of inflammation resolution mediators by suppressing CaMKII activity - PMC [pmc.ncbi.nlm.nih.gov]

UNC1062 Target Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of UNC1062, a potent and selective inhibitor of Mer receptor tyrosine kinase (MerTK). The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound.

Introduction

This compound is a small molecule inhibitor belonging to the pyrazolopyrimidine sulfonamide class of compounds.[1][2][3][4] It was developed as a highly potent and selective inhibitor of MerTK, a member of the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases.[1] Aberrant MerTK signaling has been implicated in the pathogenesis of various human cancers, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), non-small cell lung cancer, and glioblastoma.[1][2] this compound serves as a valuable chemical probe for studying MerTK biology and as a potential therapeutic agent.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the Mer kinase domain.[4] This competitive inhibition prevents the autophosphorylation of MerTK, a critical step in its activation.[1][4] Downstream signaling pathways regulated by MerTK, including the PI3K/AKT and MAPK/ERK pathways, are subsequently inhibited, leading to reduced cell proliferation and induction of apoptosis in cancer cells dependent on MerTK signaling.[4][5]

Quantitative Target Selectivity Profile

This compound demonstrates high potency for MerTK and significant selectivity against the other TAM family members, Axl and Tyro3. While a comprehensive kinome-wide scan for this compound is not publicly available, the existing data highlights its specificity within the TAM family. A derivative of this compound, UNC2025, was found to also potently inhibit Flt3, suggesting that this compound may have activity against this kinase as well.

| Target | Assay Type | Value | Fold Selectivity (vs. Mer) | Reference |

| MerTK | IC50 | 1.1 nM | - | [1][4] |

| Ki | 0.33 nM | - | [1] | |

| Cellular IC50 (p-Mer, 697 cells) | 6.4 nM | - | [1] | |

| Axl | IC50 | 85 nM | 78-fold | [1] |

| Tyro3 | IC50 | 60 nM | 36-fold | [1] |

Cellular Activity

This compound has demonstrated significant cellular activity in various cancer cell lines, particularly those with high levels of MerTK expression and phosphorylation.

-

Inhibition of MerTK Phosphorylation: this compound effectively inhibits the autophosphorylation of MerTK in a dose-dependent manner in both suspension and adherent cancer cell lines.[1]

-

Inhibition of Downstream Signaling: Treatment with this compound leads to a reduction in the phosphorylation of downstream signaling molecules, including AKT and ERK.[5]

-

Anti-proliferative and Pro-apoptotic Effects: this compound suppresses the growth of acute myeloid leukemia (AML) cells and induces apoptosis, with higher sensitivity observed in AML cell lines with constitutively phosphorylated MerTK.[4][5] It also inhibits colony formation in solid tumor cell lines.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: this compound inhibits MerTK signaling pathway.

Caption: Workflow for p-MerTK inhibition assay.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These protocols are based on published methodologies and may require optimization for specific experimental conditions.

Inhibition of MerTK Phosphorylation in Suspension Cells (e.g., 697 cells)

Objective: To determine the cellular potency of this compound in inhibiting MerTK autophosphorylation.

Materials:

-

697 human pre-B leukemia cells

-

RPMI-1640 medium with 10% FBS

-

This compound (stock solution in DMSO)

-

Pervanadate solution (freshly prepared)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-MerTK antibody for immunoprecipitation

-

Anti-phospho-MerTK and anti-total-MerTK antibodies for Western blotting

-

Protein A/G agarose beads

-

Standard Western blotting reagents and equipment

Procedure:

-

Culture 697 cells to the desired density in RPMI-1640 medium supplemented with 10% FBS.

-

Seed cells in a multi-well plate and treat with a serial dilution of this compound (or DMSO as a vehicle control) for 1 hour at 37°C.

-

Add pervanadate to each well to a final concentration of 1 mM and incubate for 5-10 minutes at 37°C to inhibit phosphatases.

-

Harvest the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with ice-cold lysis buffer.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Incubate a normalized amount of protein lysate with an anti-MerTK antibody overnight at 4°C with gentle rotation to form an immune complex.

-

Add Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-phospho-MerTK and anti-total-MerTK antibodies.

-

Develop the blot using an appropriate detection system.

-

Quantify the band intensities and calculate the IC50 value for the inhibition of MerTK phosphorylation.

Cell Viability Assay in AML Cell Lines

Objective: To assess the effect of this compound on the viability of AML cells.

Materials:

-

AML cell lines (e.g., OCI/AML5, TMD7, THP-1, HEL)

-

Appropriate cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Plate reader

Procedure:

-

Seed the AML cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere or stabilize for a few hours or overnight.

-

Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the reaction to occur.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a highly potent and selective inhibitor of MerTK with demonstrated cellular activity against various cancer types. Its well-defined mechanism of action and selectivity profile within the TAM family make it an invaluable tool for investigating MerTK-driven pathologies and a promising candidate for further therapeutic development. The provided data and protocols serve as a comprehensive resource for researchers interested in utilizing this compound in their studies. Further characterization of its kinome-wide selectivity would provide a more complete understanding of its off-target effects and potential for polypharmacology.

References

- 1. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UNC569, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UNC1062 and TAM Family Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of UNC1062, a potent and selective inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It details the inhibitor's mechanism of action, summarizes its quantitative inhibitory activity, outlines key experimental protocols for its characterization, and visualizes the core signaling pathways involved.

Introduction to TAM Family Kinases and this compound

The TAM family of receptor tyrosine kinases, comprising Tyro3, Axl, and Mer (MERTK), are crucial regulators of diverse cellular processes, including cell proliferation, survival, adhesion, and inflammation.[1][2][3] Their ligands, Gas6 (Growth Arrest-Specific 6) and Protein S (PROS1), mediate these functions.[1] Dysregulation of TAM kinase signaling is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.[2][4][5][6]

This compound is a small molecule inhibitor belonging to the pyrazolopyrimidine sulfonamide class that demonstrates high selectivity and potency against MerTK.[4][5] It exhibits significant anti-proliferative effects and induces apoptosis in various cancer models.[1] this compound has been shown to inhibit multiple downstream signaling pathways, including MAPK/ERK, PI3K/AKT, and JAK/STAT.[1][7]

Quantitative Inhibitory Profile of this compound

This compound has been extensively characterized for its inhibitory activity against the TAM family kinases. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against TAM Family Kinases

| Kinase | IC50 (nM) | Morrison Ki (nM) | Selectivity over MerTK (IC50-fold) |

| MerTK | 1.1[1][4] | 0.33[1][4] | 1 |

| Axl | 85[1] | Not Reported | 77.3 |

| Tyro3 | 60[1] | Not Reported | 54.5 |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Assay | IC50 (nM) |

| 697 (human pre-B leukemia) | Inhibition of Mer phosphorylation | 6.4[4] |

Core Signaling Pathways Affected by this compound

This compound exerts its cellular effects by inhibiting the phosphorylation of MerTK and subsequently modulating its downstream signaling cascades. The primary pathways affected are the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.

TAM Kinase Signaling Pathway

The binding of ligands like Gas6 or Protein S to TAM receptors leads to receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation triggers downstream signaling cascades that regulate cell survival, proliferation, and immune responses.[8][9]

TAM Kinase Signaling Pathway and this compound Inhibition.

Downstream Signaling Cascades

Inhibition of TAM kinases by this compound leads to the suppression of key downstream signaling molecules. Studies have shown that treatment with this compound reduces the phosphorylation of AKT and ERK.[7][10]

Downstream Signaling Pathways Inhibited by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the IC50 values of this compound against TAM family kinases.

Objective: To measure the concentration of this compound required to inhibit 50% of the kinase activity of MerTK, Axl, and Tyro3.

Materials:

-

Recombinant human MerTK, Axl, and Tyro3 kinase domains.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP solution.

-

Peptide substrate (specific for each kinase).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well plates.

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add the kinase and peptide substrate to the wells of a 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each respective kinase.[4]

-

Incubate the reaction for a set time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for an in vitro kinase inhibition assay.

Western Blotting for Phospho-Protein Analysis

This protocol is used to assess the effect of this compound on the phosphorylation of TAM kinases and their downstream targets in a cellular context.[7][10]

Objective: To detect changes in the phosphorylation levels of MerTK, AKT, and ERK in cells treated with this compound.

Materials:

-

Cancer cell line expressing the target kinases (e.g., OCI/AML5, 697).[4][7]

-

This compound.

-

Cell culture medium and supplements.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (specific for total and phosphorylated forms of MerTK, AKT, and ERK).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Seed cells and allow them to adhere or grow to the desired confluency.

-

Treat cells with various concentrations of this compound or DMSO for a specified duration (e.g., 1 hour).[4]

-

Wash cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.[11]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-MerTK) overnight at 4°C with gentle agitation.[12]

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with antibodies for total protein to ensure equal loading.

Western Blotting Workflow for Phospho-Protein Analysis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a compound in a cellular environment.[13][14][15]

Objective: To demonstrate that this compound directly binds to and stabilizes MerTK in intact cells.

Materials:

-

Cells expressing MerTK.

-

This compound.

-

PBS and appropriate cell culture medium.

-

PCR tubes or plates.

-

Thermal cycler.

-

Equipment for cell lysis (e.g., freeze-thaw cycles, sonication).

-

Centrifuge.

-

Western blotting materials (as described in section 4.2).

Procedure:

-

Treat cells with this compound or vehicle (DMSO) for a specific time (e.g., 1 hour) at 37°C.[13]

-

Aliquot the cell suspension into PCR tubes or a PCR plate.

-

Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. A temperature gradient should be established to determine the melting curve of the protein.[16]

-

Lyse the cells using a method that does not involve detergents that would solubilize aggregated proteins (e.g., repeated freeze-thaw cycles).

-

Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed.

-

Collect the supernatant and analyze the amount of soluble MerTK at each temperature by Western blotting.

-

A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement and stabilization.

Conclusion

This compound is a highly potent and selective inhibitor of MerTK with significant activity against the other TAM family members, Axl and Tyro3. Its mechanism of action involves the direct inhibition of MerTK phosphorylation, leading to the suppression of critical downstream signaling pathways such as PI3K/AKT and MAPK/ERK. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other TAM kinase inhibitors. This information is crucial for researchers and drug development professionals working towards novel cancer therapeutics targeting the TAM family of kinases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TAM receptor tyrosine kinases: biologic functions, signaling, and potential therapeutic targeting in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scholarly Article or Book Chapter | this compound, a new and potent Mer inhibitor | ID: 5m60r033c | Carolina Digital Repository [cdr.lib.unc.edu]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. Therapeutic targeting of the functionally elusive TAM receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. CST | Cell Signaling Technology [cellsignal.com]

- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 15. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

UNC1062: A Potent MERTK Inhibitor for Cancer Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

UNC1062 is a potent and selective small-molecule inhibitor of the MER receptor tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] Aberrant activation of MERTK has been implicated in the pathogenesis of a wide array of human cancers, including acute lymphoblastic and myeloid leukemia, non-small cell lung cancer, and glioblastoma.[1][2] As such, MERTK has emerged as a promising therapeutic target, and this compound serves as a critical tool for investigating its role in cancer biology and for the development of novel anti-cancer therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, effects on cancer cells, and detailed experimental protocols.

Core Mechanism of Action: MERTK Inhibition

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of MERTK.[1][2] MERTK is activated by its ligands, primarily Growth Arrest-Specific 6 (Gas6) and Protein S, leading to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[3][4] This phosphorylation event initiates downstream signaling cascades that promote cell proliferation, survival, and migration.[3][5] this compound competitively binds to the ATP-binding pocket of the MERTK kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[6]

The primary signaling pathways downstream of MERTK that are inhibited by this compound include the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[3][7] By blocking these pathways, this compound effectively curtails the pro-oncogenic signals driven by aberrant MERTK activity.

References

- 1. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of UNC1062 in Inhibiting Oncogenesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC1062 is a potent and selective small molecule inhibitor of the MERTK receptor tyrosine kinase, a key player in the oncogenesis of various malignancies. Aberrant MERTK signaling promotes cancer cell proliferation, survival, and migration. This technical guide details the mechanism of action of this compound, its impact on critical downstream signaling pathways, and its demonstrated anti-cancer effects in preclinical studies. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions to support further research and development of MERTK inhibitors as a therapeutic strategy.

Introduction to MERTK and Its Role in Cancer

The MERTK receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a critical regulator of cellular processes such as proliferation, survival, and motility.[1] While its physiological functions are essential, aberrant activation or overexpression of MERTK has been implicated in the pathogenesis of a wide range of cancers, including acute lymphoblastic and myeloid leukemia, non-small cell lung cancer (NSCLC), and glioblastoma.[2][3] This abnormal signaling drives tumor growth and resistance to therapy, making MERTK an attractive target for cancer drug development.

This compound: A Potent and Selective MERTK Inhibitor

This compound is a pyrazolopyrimidine sulfonamide that has been identified as a highly potent and selective inhibitor of MERTK's kinase activity.[2] Its primary mechanism of action is the inhibition of MERTK autophosphorylation, a critical step in the activation of its downstream signaling cascades.[3]

Quantitative Data on this compound Activity

The anti-cancer efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on MERTK and cancer cell growth.

| Parameter | Value | Assay Type | Reference |

| MERTK Kinase Activity IC50 | 1.1 nM | Biochemical Kinase Assay | [2] |

| MERTK Phosphorylation IC50 | 6.4 nM | Cell-Based Assay (697 leukemia cells) | [3] |

Table 1: Biochemical and Cellular Potency of this compound

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| BT-12 | Pediatric Rhabdoid Brain Tumor | MERTK Phosphorylation | >300 nM | Inhibition of Phosphorylation | [3] |

| A549 | Non-Small Cell Lung Cancer | MERTK Phosphorylation | 250 nM & 500 nM | Stable Inhibition over 72h | [3] |

| Colo699 | Non-Small Cell Lung Cancer | MERTK Phosphorylation | 250 nM & 500 nM | Stable Inhibition over 72h | [3] |

| BT-12 | Pediatric Rhabdoid Brain Tumor | Soft Agar Colony Formation | 1.0 µM | Complete Abrogation of Growth | [3] |

| A549 | Non-Small Cell Lung Cancer | Soft Agar Colony Formation | Not specified | Inhibition of Colony Formation | [3] |

| Colo699 | Non-Small Cell Lung Cancer | Soft Agar Colony Formation | Not specified | Inhibition of Colony Formation | [3] |

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

Signaling Pathways Modulated by this compound

MERTK activation triggers a cascade of downstream signaling events that are crucial for cancer cell survival and proliferation. The primary pathways affected by MERTK signaling are the PI3K/AKT and MEK/ERK pathways.[4] By inhibiting MERTK phosphorylation, this compound effectively blocks the activation of these pro-oncogenic pathways.

Caption: MERTK Signaling Pathway Inhibition by this compound.

Experimental Protocols

MERTK Phosphorylation Assay (Western Blot)

This protocol describes the methodology to assess the inhibition of MERTK phosphorylation by this compound in cancer cell lines.

Caption: Western Blot Workflow for MERTK Phosphorylation.

Detailed Steps:

-

Cell Culture: Culture cancer cells (e.g., 697, BT-12, A549, Colo699) to 70-80% confluency.

-

Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 1 hour or 72 hours).

-

Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MERTK and total MERTK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry software.

Soft Agar Colony Formation Assay

This assay measures the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

Caption: Soft Agar Colony Formation Assay Workflow.

Detailed Steps:

-

Prepare Base Agar Layer: A bottom layer of 0.6% agar in complete medium is prepared in 6-well plates and allowed to solidify.

-

Prepare Cell Suspension: A top layer containing a single-cell suspension (e.g., 5,000 cells/well) in 0.3% agar with the desired concentration of this compound or vehicle is prepared.

-

Plate Top Agar Layer: The cell suspension is overlaid onto the base layer.

-

Incubation: Plates are incubated for 2-3 weeks at 37°C in a humidified incubator with 5% CO2. Fresh media with this compound is added periodically.

-

Staining: Colonies are stained with crystal violet.

-

Counting: The number of colonies is counted manually or using an automated colony counter.

Preclinical and Clinical Status

To date, there is a lack of publicly available data on the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in animal models. Furthermore, no clinical trials for this compound have been registered. The similarly named compound DS-1062a, currently in clinical trials, is an antibody-drug conjugate and is distinct from this compound.

Conclusion and Future Directions

This compound has demonstrated significant promise as a potent and selective inhibitor of MERTK, a key driver of oncogenesis in multiple cancers. Its ability to inhibit MERTK phosphorylation and subsequent downstream signaling, leading to reduced cancer cell proliferation and colony formation in vitro, highlights its therapeutic potential. Further preclinical development, including in vivo efficacy studies and pharmacokinetic profiling, is warranted to advance this compound towards clinical investigation. The detailed methodologies and data presented in this whitepaper provide a solid foundation for researchers and drug developers to build upon in the quest for novel and effective cancer therapies targeting the MERTK signaling pathway.

References

- 1. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of MERTK Inhibitors UNC569 and this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

UNC1062 as a chemical probe for MERTK

A Technical Guide for Researchers and Drug Development Professionals

Introduction

MERTK (Mer Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases. Under normal physiological conditions, MERTK is involved in processes such as efferocytosis (the clearance of apoptotic cells), platelet aggregation, and the regulation of immune responses. However, aberrant MERTK signaling has been implicated in the pathogenesis of numerous human cancers, including leukemia, non-small cell lung cancer, and glioblastoma.[1] Its role in promoting cancer cell survival, proliferation, and chemoresistance has established MERTK as a promising therapeutic target.

This technical guide provides an in-depth overview of UNC1062, a potent and selective small molecule inhibitor of MERTK. Developed as a chemical probe, this compound has been instrumental in elucidating the biological functions of MERTK and validating it as a drug target. This document will detail its biochemical and cellular activity, provide experimental protocols for its use, and discuss its properties as a chemical probe, including its limitations and the development of pharmacokinetically superior analogs for in vivo studies.

Data Presentation

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay Type | Notes | Reference |

| MERTK IC50 | 1.1 nM | Biochemical Kinase Assay | In vitro kinase assay with purified MERTK. | [1][2] |

| MERTK Ki | 0.33 nM | Morrison Tight-Binding Inhibition | Indicates high-affinity binding to the MERTK kinase domain. | [1] |

| Cellular MERTK Phosphorylation IC50 | 6.4 nM | Western Blot (697 cells) | Inhibition of MERTK autophosphorylation in a cellular context. | [1] |

| Selectivity vs. Axl | 78-fold | Biochemical Kinase Assay | This compound is significantly more potent against MERTK than Axl. | |

| Selectivity vs. Tyro3 | 36-fold | Biochemical Kinase Assay | This compound demonstrates good selectivity against Tyro3. |

Table 2: In Vivo Properties of the this compound Analog, UNC2025

| Parameter | Value | Species | Notes | Reference |

| Oral Bioavailability | 100% | Mouse | UNC2025 was developed from this compound to have improved pharmacokinetic properties. | [3] |

| Half-life (t1/2) | 3.8 hours | Mouse | Suitable for in vivo dosing regimens. | [3] |

| In Vivo Efficacy | Inhibition of tumor growth | Mouse Xenograft Models | Dosing regimens of 3 mg/kg and 50 mg/kg (p.o.) have shown efficacy. | [4] |

Experimental Protocols

Biochemical MERTK Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is adapted from a general HTRF kinase assay and can be used to determine the IC50 of this compound against MERTK.

Materials:

-

Recombinant human MERTK protein

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Biotinylated substrate peptide (e.g., poly-GT)

-

This compound (or other test compounds) dissolved in DMSO

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the MERTK enzyme and the biotinylated substrate peptide in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near its Km for MERTK.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and the streptavidin-conjugated acceptor.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (europium) and 665 nm (acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular MERTK Phosphorylation Assay (Western Blot)

This protocol describes the detection of MERTK autophosphorylation inhibition by this compound in a cellular context.[1]

Materials:

-

Human cancer cell line expressing MERTK (e.g., 697 pre-B leukemia cells)

-

Cell culture medium and supplements

-

This compound

-

Phosphatase inhibitor (e.g., pervanadate)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-MERTK and anti-total MERTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Seed MERTK-expressing cells and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-4 hours.

-

To stabilize the phosphorylated form of MERTK, a phosphatase inhibitor like pervanadate can be added for a short period (e.g., 3-15 minutes) before cell lysis.[1]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

(Optional: Immunoprecipitation) Incubate the cell lysates with an anti-MERTK antibody to immunoprecipitate MERTK protein.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-MERTK antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To control for protein loading, the membrane can be stripped and re-probed with an anti-total MERTK antibody.

-

Quantify the band intensities to determine the IC50 for inhibition of MERTK phosphorylation.

Soft Agar Colony Formation Assay

This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.[1]

Materials:

-

Cancer cell line (e.g., A549 or Colo699 NSCLC cells)

-

Complete cell culture medium

-

Agar

-

This compound

-

6-well plates

-

Crystal violet stain

Procedure:

-

Bottom Agar Layer: Prepare a 0.6% agar solution in complete medium. Pipette 1.5 mL of this solution into each well of a 6-well plate and allow it to solidify.

-

Top Agar Layer: Prepare a 0.35% agar solution in complete medium. Create a single-cell suspension of the cancer cells. Mix the cells with the 0.35% agar solution to a final cell density of approximately 5,000-10,000 cells per well.

-

Pipette 1.5 mL of the cell/agar mixture on top of the solidified bottom layer.

-

Treatment: Once the top layer has solidified, add 2 mL of complete medium containing the desired concentration of this compound or DMSO (vehicle control) to each well.

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks.

-

Replenish the medium with fresh this compound or vehicle control 2-3 times per week.

-

After the incubation period, stain the colonies with a 0.005% crystal violet solution for at least 1 hour.

-

Count the number of colonies in each well using a microscope.

In Vivo Xenograft Studies (using UNC2025)

Due to the poor pharmacokinetic properties of this compound, its more orally bioavailable analog, UNC2025, is recommended for in vivo studies.[5][6] This protocol provides a general framework for assessing the anti-tumor efficacy of UNC2025 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Human cancer cell line for xenograft (e.g., 697 leukemia cells)

-

UNC2025

-

Vehicle for oral gavage (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Inject the human cancer cells subcutaneously or orthotopically into the immunocompromised mice.

-

Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer UNC2025 orally (p.o.) at a specified dose (e.g., 3 mg/kg or 50 mg/kg) and schedule (e.g., daily).[4] The control group should receive the vehicle.

-

Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of MERTK inhibition by western blot).

Mandatory Visualizations

Caption: MERTK Signaling Pathway and Inhibition by this compound.

Caption: Workflow for Cellular MERTK Phosphorylation Assay.

Caption: Logical Progression from this compound to UNC2025.

References

- 1. This compound, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor | RTI [rti.org]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for UNC1062, a Potent Mer Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC1062 is a potent and selective small molecule inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Aberrant MerTK signaling is implicated in the pathogenesis of various human cancers, including leukemia, non-small cell lung cancer, and glioblastoma, making it an attractive target for therapeutic intervention.[1][2] this compound effectively suppresses MerTK kinase activity, leading to the inhibition of downstream signaling pathways and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.[3][4] These application notes provide detailed in vitro assay protocols to characterize the activity of this compound and similar compounds targeting MerTK.

Mechanism of Action

This compound functions by binding to the adenine pocket of the Mer tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[3] This blockade of MerTK signaling has been shown to reduce the phosphorylation of key downstream effectors such as AKT and extracellular signal-regulated kinase (ERK), which are crucial for cell survival and proliferation.[3][4]

Quantitative Data Summary

The following tables summarize the key in vitro potency and selectivity data for this compound against Mer tyrosine kinase.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay Type | Reference |

| Mer IC50 | 1.1 nM | Enzymatic Kinase Assay | [1] |

| Mer Ki | 0.33 nM | Morrison Tight-Binding Inhibition | [5] |

| Cellular Mer Autophosphorylation IC50 | 6.4 nM | In-Cell Western Blot (697 cells) | [5] |

Table 2: Kinase Selectivity of this compound

| Kinase | Selectivity (fold vs. Mer) | Reference |

| Axl | 78 | [5] |

| Tyro3 | 36 | [5] |

Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway of Mer tyrosine kinase and the point of inhibition by this compound.

Caption: MerTK signaling pathway and this compound inhibition.

Experimental Protocols

Mer Kinase Enzymatic Assay (Microfluidic Capillary Electrophoresis)

This protocol describes a method to determine the enzymatic activity of purified Mer kinase and the inhibitory potential of compounds like this compound using a microfluidic capillary electrophoresis (MCE) mobility shift assay.

Experimental Workflow

Caption: Workflow for MCE-based Mer kinase assay.

Materials:

-

Purified recombinant Mer kinase

-

Fluorescently labeled substrate peptide

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

This compound stock solution (in DMSO)

-

Stop Solution (e.g., containing EDTA)

-